molecular formula C17H21N3O4S B14507062 4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid CAS No. 64444-87-7

4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid

Cat. No.: B14507062
CAS No.: 64444-87-7
M. Wt: 363.4 g/mol
InChI Key: SRXJZCXMPSBTDD-UHFFFAOYSA-N
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Description

4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a hexyl chain, which is further connected to a 1-methyl-5-nitro-1H-imidazole ring via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated imidazole is alkylated with a suitable alkyl halide to introduce the methyl group at the 1-position.

    Thioether Formation: The alkylated imidazole is reacted with a thiol to form the sulfanyl linkage.

    Hexyl Chain Introduction: The thiol derivative is then reacted with a hexyl halide to introduce the hexyl chain.

    Benzoic Acid Coupling: Finally, the hexyl chain is coupled with benzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.

Scientific Research Applications

4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s imidazole ring and nitro group make it a potential candidate for developing antimicrobial and anticancer agents.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating their activity.

    DNA Interaction: The nitro group can form reactive intermediates that interact with DNA, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An antimicrobial agent with a similar imidazole ring structure.

    Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.

    Omeprazole: A proton pump inhibitor with an imidazole ring.

Uniqueness

4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid is unique due to its combination of a benzoic acid moiety, a hexyl chain, and a nitroimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

64444-87-7

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

4-[6-(1-methyl-5-nitroimidazol-2-yl)sulfanylhexyl]benzoic acid

InChI

InChI=1S/C17H21N3O4S/c1-19-15(20(23)24)12-18-17(19)25-11-5-3-2-4-6-13-7-9-14(10-8-13)16(21)22/h7-10,12H,2-6,11H2,1H3,(H,21,22)

InChI Key

SRXJZCXMPSBTDD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1SCCCCCCC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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